molecular formula C38H64NaO49S7 B1674382 Idraparinux CAS No. 162610-17-5

Idraparinux

货号: B1674382
CAS 编号: 162610-17-5
分子量: 1552.3 g/mol
InChI 键: LRWRCXOPMFQZNL-QIEZGXCVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

Glycosylation and Oxidation

The synthesis of idraparinux involves sequential glycosylation reactions with monosaccharide/di-saccharide building blocks:

  • Oxidation of diol intermediates : Selective oxidation of the l-idose-containing diol 11 to iduronide acceptor 12 uses TEMPO/BAIB (bis(acetoxy)iodo)benzene) under mild conditions .

  • Glycosylation efficiency : Disaccharide acceptors 12 and 14 react with F-monosaccharide donors 15 to form trisaccharides 20–22 with yields dependent on steric and electronic factors .

O-Sulfation Challenges

Final sulfation steps require rigorous conditions:

Reaction StepReagentTimeYield
O-Sulfation of 35 SO₃·Et₃N (excess)Prolonged (>24h)Moderate
  • Key observation : Sulfation of hydroxyl groups in 35 is unexpectedly sluggish, necessitating 5–10 equivalents of SO₃·Et₃N .

  • Side reactions : Competing sulfonic acid ester hydrolysis may occur under basic conditions, requiring precise pH control .

Deprotection Strategies

  • Zemplén deacetylation : Removes acetyl groups under basic conditions (e.g., NaOMe/MeOH) .

  • Catalytic hydrogenolysis : Cleaves benzyl ethers using H₂/Pd-C, achieving >90% yield for intermediate 35 .

Factor Xa Inhibition Kinetics

This compound enhances antithrombin (AT)-mediated inhibition of factor Xa:

ParameterValueConditions
Kd (AT binding)0.3 nMpH 7.4, 25°C
Second-order rate constant (k₂)1.2 × 10⁷ M⁻¹s⁻¹[AT] = 1.5×[this compound]
  • Mechanism : Binds AT through high-affinity pentasaccharide sequence, inducing conformational changes that accelerate factor Xa inhibition .

Competitive Binding Studies

  • Thrombin inhibition : this compound shows no direct thrombin inhibition but competes with α-NAPAP derivatives for AT binding (Ki ~ 15 nM) .

  • Selectivity : 1000-fold greater affinity for factor Xa over thrombin due to structural constraints of the pentasaccharide-AT complex .

Hydrolytic Stability

  • Sulfate esters : Resistant to enzymatic hydrolysis by sulfatases at physiological pH .

  • Glycosidic bonds : Stable under acidic conditions (pH > 3) but undergo cleavage in concentrated HCl/MeOH .

Thermal Degradation

  • TGA analysis : Decomposition initiates at 210°C with mass loss corresponding to sulfate group elimination .

Comparative Reactivity

FeatureThis compoundFondaparinux
Sulfation pattern7 sulfate groups5 sulfate groups
Half-life (human)130 h17 h
Synthetic complexityHigh (modular assembly) Moderate (linear synthesis)

科学研究应用

Treatment and Prevention of Venous Thromboembolism (VTE)

Idraparinux has been primarily investigated for its efficacy in treating VTE, including deep vein thrombosis (DVT) and pulmonary embolism (PE). Clinical trials have demonstrated that this compound is effective in preventing recurrent VTE. For instance, the PERSIST trial indicated that a dose of 2.5 mg was at least as effective as existing oral anticoagulants, with potential benefits in safety and patient convenience .

Long-Term Prevention of Stroke in Atrial Fibrillation

This compound was also evaluated for long-term stroke prevention in patients with atrial fibrillation. The Phase III AMADEUS trial aimed to compare this compound with traditional vitamin K antagonists like warfarin. Although this compound showed comparable efficacy, it was associated with a higher incidence of clinically relevant bleeding events, leading to the early termination of the trial .

Comparison with Other Anticoagulants

In comparative studies such as the Van Gogh trials, this compound was tested against standard oral anticoagulant therapies. Results varied; while some studies indicated fewer clinically relevant bleeding incidents with this compound, others reported increased mortality rates in certain patient groups .

Development of Idrabiotaparinux

To address the safety concerns associated with this compound, a modified version called idrabiotaparinux was developed. This compound includes a biotin moiety that allows for neutralization in cases of overdose or excessive anticoagulation effects, which is a significant advancement in managing potential side effects . Idrabiotaparinux is currently under investigation for its efficacy in preventing recurrent VTE.

Table 1: Summary of Key Clinical Trials Involving this compound

Study NamePurposeParticipantsKey Findings
PERSISTCompare this compound with oral anticoagulants2,283Effective in preventing recurrent VTE
AMADEUSLong-term stroke prevention in atrial fibrillation4,576Higher bleeding risk led to early termination
Van Gogh DVTLong-term treatment of DVT2,904Achieved primary endpoint; fewer clinically relevant bleeds
EQUINOXCompare biotinylated this compound with this compound757Similar efficacy between both drugs
CASSIOPEACompare biotinylated this compound with warfarin3,200Ongoing evaluation; results pending

Case Study Insights

  • Elderly Patients : Clinical observations noted that elderly patients exhibited a higher risk of bleeding when treated with this compound, underscoring the need for careful patient selection and monitoring during treatment .
  • Renal Impairment : Patients with renal impairment also faced increased risks of adverse effects when receiving this compound therapy. This necessitates dose adjustments and close monitoring to mitigate potential complications .

常见问题

Basic Research Questions

Q. What are the foundational pharmacokinetic properties of idraparinux, and how do they inform dosing regimens in clinical studies?

this compound is a long-acting synthetic pentasaccharide anticoagulant with a plasma half-life of ~130 hours, enabling once-weekly subcutaneous administration. Its pharmacokinetics are characterized by linear dose proportionality and minimal renal clearance variability in patients with normal renal function. Dosing in clinical trials (e.g., van Gogh trials) was standardized at 2.5 mg weekly, derived from Phase II studies correlating anti-Factor Xa (anti-FXa) activity with thromboprophylactic efficacy . Researchers should validate dosing adjustments in populations with renal impairment using anti-FXa activity assays and population pharmacokinetic modeling to avoid overdosing risks .

Q. How does this compound’s mechanism of action differ from other indirect Factor Xa inhibitors, and what experimental models validate this?

this compound selectively binds to antithrombin III (AT-III), inducing a conformational change that enhances its inhibition of Factor Xa. Unlike heparins, it does not inhibit thrombin (Factor IIa). This specificity was confirmed via in vitro coagulation assays (e.g., thrombin generation tests) and in vivo models of venous thromboembolism (VTE) in rabbits, where this compound reduced thrombus weight by 80% at 2.5 mg/kg doses without affecting bleeding time . Researchers should replicate these assays when comparing novel anticoagulants to this compound.

Advanced Research Questions

Q. How can contradictions in clinical trial data on this compound’s efficacy and safety be systematically resolved?

The van Gogh-PE trial reported higher mortality in this compound-treated pulmonary embolism (PE) patients compared to standard therapy, while other trials (e.g., van Gogh-DVT) showed non-inferiority. To resolve this, researchers should:

  • Conduct subgroup analyses stratifying by patient comorbidities (e.g., renal function, cancer status).
  • Perform sensitivity analyses excluding outlier studies. For example, excluding van Gogh-PE reduced heterogeneity (I² = 0%) in a meta-analysis, aligning mortality outcomes with broader trial data .
  • Validate findings using pharmacodynamic biomarkers (e.g., anti-FXa activity) to identify subtherapeutic or supratherapeutic dosing in specific cohorts .

Q. What methodological considerations are critical when designing a non-inferiority trial comparing this compound to direct oral anticoagulants (DOACs)?

Key considerations include:

  • Endpoint selection : Use objective measures like VTE recurrence rates and major bleeding events, standardized via ISTH criteria.
  • Sample size calculation : Assume a non-inferiority margin of 2.0% for absolute risk difference, powered at 90% with α = 0.05.
  • Blinding : Utilize double-dummy designs (e.g., this compound + placebo vs. DOAC + placebo) to mitigate bias.
  • Pharmacodynamic monitoring : Measure anti-FXa activity to ensure therapeutic equivalence across arms .

Q. How can structural modifications like biotinylation (e.g., idrabiotaparinux) address this compound’s clinical limitations, and what assays validate their bioequivalence?

Idrabiotaparinux, a biotinylated derivative, retains this compound’s anti-FXa activity but allows rapid neutralization via avidin infusion. Bioequivalence was confirmed in a crossover study (N=200) showing superimposable anti-FXa profiles (AUC ratio: 1.02; 90% CI: 0.98–1.06). Researchers should replicate:

  • Anti-FXa chromogenic assays to compare Amax and AUC.
  • Neutralization kinetics : Measure reversal time post-avidin administration (e.g., >95% neutralization within 10 minutes) .

Q. Methodological Guidance

Q. What frameworks are optimal for formulating research questions on this compound’s long-term safety in specific populations?

Apply the PICO framework :

  • Population : Elderly patients (≥75 years) with CrCl 30–50 mL/min.
  • Intervention : this compound 2.5 mg/week.
  • Comparison : Low-molecular-weight heparin (LMWH).
  • Outcome : Major bleeding events over 12 months.
    Supplement with FINER criteria to ensure feasibility and novelty, e.g., focusing on understudied renal-impaired cohorts .

Q. How should researchers handle missing data in retrospective studies analyzing this compound’s real-world efficacy?

  • Use multiple imputation (MI) for missing anti-FXa values, assuming data are missing at random (MAR).
  • Validate results via sensitivity analyses (e.g., complete-case analysis).
  • Report adherence to STROBE guidelines to enhance reproducibility .

Q. Data Presentation and Validation

Q. What statistical methods are recommended for meta-analyses of this compound trials with heterogeneous outcomes?

  • Random-effects models : Account for between-study variance (e.g., DerSimonian-Laird estimator).
  • Cumulative meta-analysis : Assess temporal trends in effect sizes.
  • Meta-regression : Explore covariates like study duration or patient age.
    Example: A 2013 meta-analysis (I² = 67%) identified LMWH pretreatment as a modifier of this compound’s efficacy, reducing VTE recurrence risk by 40% (RR: 0.60; 95% CI: 0.42–0.85) .

属性

Key on ui mechanism of action

Idraparinux sodium is a novel long-acting synthetic highly potent synthetic and specific indirect inhibitor of coagulation factor Xa, injectable subcutaneously.

CAS 编号

162610-17-5

分子式

C38H64NaO49S7

分子量

1552.3 g/mol

IUPAC 名称

nonasodium;(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxylato-4,5-dimethoxy-6-[(2R,3R,4S,5R,6S)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4,5-dimethoxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyoxane-2-carboxylate

InChI

InChI=1S/C38H64O49S7.Na/c1-64-15-12(9-72-88(43,44)45)76-35(27(68-5)18(15)65-2)80-21-19(66-3)28(69-6)37(82-25(21)32(39)40)79-17-14(11-74-90(49,50)51)77-38(31(87-94(61,62)63)24(17)85-92(55,56)57)81-22-20(67-4)29(70-7)36(83-26(22)33(41)42)78-16-13(10-73-89(46,47)48)75-34(71-8)30(86-93(58,59)60)23(16)84-91(52,53)54;/h12-31,34-38H,9-11H2,1-8H3,(H,39,40)(H,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63);/t12-,13-,14-,15-,16-,17-,18+,19+,20+,21+,22+,23+,24+,25+,26-,27-,28-,29-,30-,31-,34+,35-,36-,37-,38-;/m1./s1

InChI 键

LRWRCXOPMFQZNL-QIEZGXCVSA-N

SMILES

COC1C(OC(C(C1OC)OC)OC2C(C(C(OC2C(=O)O)OC3C(OC(C(C3OS(=O)(=O)O)OS(=O)(=O)O)OC4C(C(C(OC4C(=O)O)OC5C(OC(C(C5OS(=O)(=O)O)OS(=O)(=O)O)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O

手性 SMILES

CO[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC)OC)O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OS(=O)(=O)O)OS(=O)(=O)O)O[C@H]4[C@@H]([C@H]([C@@H](O[C@H]4C(=O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OS(=O)(=O)O)OS(=O)(=O)O)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O.[Na]

规范 SMILES

COC1C(OC(C(C1OC)OC)OC2C(C(C(OC2C(=O)O)OC3C(OC(C(C3OS(=O)(=O)O)OS(=O)(=O)O)OC4C(C(C(OC4C(=O)O)OC5C(OC(C(C5OS(=O)(=O)O)OS(=O)(=O)O)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O.[Na]

外观

Solid powder

Pictograms

Health Hazard

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

idraparinux
idraparinux sodium
ORG 34006
ORG-34006
SANORG 34006
SANORG-34006
SR 34006
SR-34006
SR34006

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Idraparinux
Idraparinux
Idraparinux
Idraparinux
Idraparinux
Idraparinux

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。